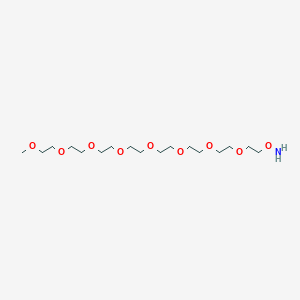

Aminooxy-PEG8-methane

Beschreibung

Contextualizing Poly(ethylene glycol) (PEG) Derivatives in Bioconjugation Strategies

Poly(ethylene glycol) (PEG) is a biocompatible, water-soluble polymer that has become a cornerstone in the development of therapeutic proteins, drug delivery systems, and biomaterials. mdpi.comnih.gov The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules. mdpi.com These enhancements include increased solubility and stability, reduced aggregation, and a longer circulation time in the body due to decreased clearance by the kidneys and the immune system. mdpi.comnih.govthermofisher.com

The versatility of PEG lies in the ability to modify its terminal functional groups, creating a wide array of PEG derivatives for specific conjugation chemistries. thermofisher.comnih.gov These derivatives can be tailored to react with various functional groups found on biomolecules, such as amines, thiols, and carboxylates, enabling precise control over the conjugation process. nih.gov

Significance of Aminooxy Functionalization in Chemical Biology and Materials Science

The aminooxy group (–ONH2) is a powerful tool in chemical biology due to its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govlouisville.edu This reaction, known as oxime ligation, is considered a "click chemistry" reaction because it is highly specific, proceeds under mild, aqueous conditions, and does not interfere with most other functional groups found in biological systems. nih.govlouisville.edunih.gov

The stability of the resulting oxime bond is a key advantage over other linkages, such as imines (Schiff bases), which are more susceptible to hydrolysis. acs.orgnih.gov This robustness makes aminooxy-functionalized molecules ideal for creating stable bioconjugates for applications ranging from protein labeling and immobilization to the construction of complex biomaterials and drug delivery systems. rsc.orgescholarship.orgnih.gov The aminooxy group's enhanced nucleophilicity compared to a standard amine, a phenomenon known as the "alpha effect," further contributes to the efficiency of the ligation reaction. acs.orgnih.gov

Overview of Aminooxy-PEG8-methane HCl Salt as a Versatile Linker for Research Applications

This compound HCl salt is a heterobifunctional linker that combines the benefits of a hydrophilic PEG spacer with the specific reactivity of an aminooxy group. hodoodo.combroadpharm.com The "PEG8" designation indicates a discrete chain length of eight polyethylene (B3416737) glycol units, which provides a defined and flexible spacer arm. This hydrophilic spacer enhances the water solubility of the molecule and any conjugate it forms. cenmed.com

The terminal aminooxy group allows for specific and efficient conjugation to molecules containing an aldehyde or ketone functional group, forming a stable oxime bond. hodoodo.combroadpharm.com The other end of the molecule is terminated with a chemically inert methane (B114726) group. This structure makes this compound HCl salt a valuable tool for modifying surfaces or molecules where a single point of attachment via an oxime linkage is desired, while the PEG chain provides spacing and improved solubility. broadpharm.commedchemexpress.com

Below are the key chemical and physical properties of this compound HCl salt:

| Property | Value |

| Molecular Formula | C17H37NO9 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 2055024-52-5 |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO |

| Storage | -20°C for long term |

Data sourced from multiple chemical suppliers. hodoodo.combroadpharm.com

The combination of a defined-length hydrophilic spacer and a highly reactive and specific functional group makes this compound HCl salt a versatile reagent in various research areas, including the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.comaxispharm.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIFMRAUATMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189652 | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055024-52-5 | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of Aminooxy Peg8 Methane Hcl Salt Derivatives

Established Synthetic Pathways for Aminooxy-PEG Constructs

The synthesis of aminooxy-functionalized PEG (aminooxy-PEG) constructs is crucial for their application in bioconjugation, where they serve as hydrophilic linkers. The aminooxy group (—O-NH2) provides a chemoselective handle for reaction with carbonyl compounds, forming a stable oxime bond. interchim.frcreativepegworks.com This reaction is particularly effective for the site-specific modification of biomolecules. nih.govacs.org

A common strategy for synthesizing linear aminooxy-PEG derivatives involves a multi-step process starting from a PEG diol. One terminus of the PEG chain is typically protected, often with a methoxy (B1213986) group (mPEG), while the other hydroxyl group is activated for subsequent conversion to the aminooxy functionality. A prevalent method involves the conversion of the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with a protected aminooxy precursor, like N-hydroxyphthalimide. The final step is the deprotection of the phthalimide (B116566) group, usually via hydrazinolysis, to yield the free aminooxy group. nih.gov

An alternative pathway involves the Mitsunobu reaction, where a PEG-alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). louisville.edu This method can provide the desired N-protected aminooxy-PEG intermediate in good yield. Subsequent removal of the phthalimide protecting group with hydrazine (B178648) reveals the terminal aminooxy functionality. nih.gov

For compounds like Aminooxy-PEG8-methane HCl salt, the "methane" portion of the name suggests the presence of a methanethiosulfonate (B1239399) (MTS) group or a related methane-containing functional group at the terminus opposite the aminooxy group. The synthesis would therefore involve a heterobifunctional PEG8 molecule, where one end is elaborated to the aminooxy group and the other is functionalized with the methane-based moiety. The hydrochloride salt form enhances the stability and solubility of the final product.

The oxime ligation reaction itself, which is the primary application of these constructs, is often catalyzed to improve reaction rates, especially at neutral pH. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), have been shown to be effective nucleophilic catalysts. nih.govacs.orgresearchgate.net For instance, in a model system using an aminooxy-functionalized PEG, the use of p-phenylenediamine as a catalyst at pH 7 resulted in a 120-fold increase in the rate of protein PEGylation compared to the uncatalyzed reaction. nih.govacs.org

Design Principles for Variations in PEG Chain Length and Architecture

PEG Chain Length: The number of ethylene (B1197577) oxide units in the PEG chain is a critical design parameter. Short, monodisperse PEG linkers, such as those with 2 to 12 PEG units (e.g., PEG8 in the subject compound), provide a well-defined and fixed-length spacer. This is advantageous in applications where precise control over the distance between two conjugated moieties is required. Longer, polydisperse PEG chains are often used to increase the hydrodynamic radius of proteins, thereby reducing renal clearance and extending their circulation time in the body. The choice of chain length is a balance between achieving the desired physical properties and maintaining the biological activity of the conjugated molecule.

PEG Architecture:

Linear PEGs: The simplest architecture is a linear chain, which can be monofunctional (e.g., mPEG-aminooxy) or bifunctional (e.g., aminooxy-PEG-amine). Linear PEGs are widely used and offer a straightforward way to introduce a hydrophilic spacer. chempep.com

Branched PEGs: Branched or multi-arm PEG structures offer several advantages over their linear counterparts. A common branched structure involves a central core, such as lysine (B10760008) or glycerol, from which multiple PEG arms extend. This architecture can provide a greater hydrodynamic volume for a given molecular weight, further enhancing the masking of the conjugated protein from the immune system and proteolytic enzymes.

Forked PEGs: These are a type of branched PEG with two PEG chains attached to a single point of attachment on the target molecule, offering enhanced shielding properties.

The synthesis of these varied architectures requires careful planning. For branched PEGs, a multifunctional core molecule is used as the starting point, and the PEG arms are grown or attached to this core. The terminal ends of these arms can then be functionalized as needed, for example, with aminooxy groups.

Strategies for Integrating Orthogonal Functional Groups for Multi-functionalization

To create more complex and versatile bioconjugates, it is often necessary to incorporate multiple, distinct functionalities into a single PEG linker. This requires the use of orthogonal functional groups—groups that can be selectively addressed and reacted without interfering with each other.

A common strategy is to use a heterobifunctional or heterotrifunctional PEG linker. For example, a PEG chain could be designed with an aminooxy group at one end, a carboxyl group at the other, and a third functional group, such as an azide, attached to the side of the PEG chain.

The synthesis of such multi-functionalized PEGs relies on protecting group chemistry. Each functional group is introduced in a protected form, and these protecting groups must be "orthogonal," meaning they can be removed under different, specific conditions.

An aminooxy group can be protected as a phthalimide and deprotected with hydrazine. nih.gov

An amine group can be protected with a tert-butyloxycarbonyl (Boc) group, which is removed under acidic conditions. nih.gov

A carboxyl group can be protected as a tert-butyl ester, also removable with acid.

An azide group is stable under many reaction conditions and can be selectively reacted with an alkyne via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) without affecting other functional groups like amines or carboxylates. interchim.fr

By employing these orthogonal protecting group strategies, complex PEG linkers can be built in a stepwise manner. For instance, a linker with an aminooxy group and a Boc-protected amine allows for the initial reaction of the aminooxy group with a carbonyl compound. nih.gov Following this, the Boc group can be removed to expose the amine, which can then be coupled to a carboxylic acid-containing molecule. This approach enables the precise and controlled assembly of multi-component systems for applications in drug delivery, diagnostics, and materials science.

Chemoselective Ligation Mechanisms Employing Aminooxy Peg8 Methane Hcl Salt

Oxime Ligation Chemistry: Principles, Kinetics, and Applications

Oxime ligation is a robust and versatile conjugation technique prized for its mild reaction conditions, high chemoselectivity, and the stability of the resulting oxime bond. nih.govrsc.org The reaction proceeds readily in aqueous media and, notably, does not require metal catalysts that can pose challenges in purification and may be incompatible with certain biological molecules like disulfide-rich peptides. nih.govrsc.org This has led to its widespread application in the creation of complex bioconjugates, including polymer-protein hybrids, peptide dendrimers, and hydrogels. nih.govrsc.org

The formation of an oxime bond is a condensation reaction between a nucleophilic aminooxy compound, such as Aminooxy-PEG8-methane HCl salt, and an electrophilic carbonyl group of an aldehyde or ketone, with water as the only byproduct. nih.govnih.gov The reaction mechanism begins with a proton-catalyzed attack of the aminooxy nucleophile on the carbonyl carbon. nih.gov This is followed by a proton transfer to form a tetrahedral intermediate known as a hemiaminal. nih.gov The subsequent step, which is often rate-determining, is the acid-catalyzed dehydration of this intermediate to yield a protonated oxime, which then deprotonates to form the stable oxime linkage. nih.gov

The efficiency and rate of oxime ligation are significantly influenced by several key reaction parameters.

pH: The reaction is highly pH-dependent. coledeforest.com It is generally fastest under mildly acidic conditions, typically around pH 4-5. rsc.orgnih.gov This is because the reaction requires a delicate balance: the carbonyl group needs to be sufficiently protonated to enhance its electrophilicity, but the aminooxy nucleophile must not be overly protonated, which would render it unreactive. nih.gov At neutral pH, the reaction rate is considerably slower. nih.govcoledeforest.com For instance, in the context of hydrogel formation, gelation can occur within 5 minutes at pH 6.0 but slows dramatically to 30 minutes at pH 7.2. rsc.org

Solvent: While oxime ligation is often performed in aqueous media, the choice of solvent can impact reaction kinetics, primarily by affecting the solubility of reactants. nih.govrsc.org In cases where reactant solubility is a bottleneck, moving to more organic solvent systems like 80% acetonitrile (B52724) (ACN), 80% ethanol (B145695) (EtOH), or dimethylformamide (DMF) can lead to substantially accelerated reaction rates by allowing for higher reactant concentrations. rsc.orgunivie.ac.at

Temperature: Like most chemical reactions, temperature plays a role in the kinetics of oxime ligation. Increasing the temperature can accelerate the reaction. For example, one study achieved high molecular weight polymers in just 13 minutes at room temperature, which was reduced to 5 minutes at 60°C. rsc.org Conversely, it has been discovered that slowly freezing the reaction mixture to -20°C can increase the reaction rate by up to two orders of magnitude, an effect attributed to the high local concentration of reactants in the unfrozen microphase. mdpi.comacs.org This freezing method can be more effective than catalysis at neutral pH. acs.org

The following table summarizes the impact of reaction conditions on oxime ligation efficiency:

Interactive Data Table: Influence of Reaction Conditions on Oxime Ligation| Parameter | Optimal Range/Condition | Effect on Ligation Efficiency | Citation |

|---|---|---|---|

| pH | Mildly acidic (4-5) | Balances carbonyl activation and nucleophile reactivity for maximal rate. Rates are significantly slower at neutral pH. | rsc.orgnih.govcoledeforest.com |

| Solvent | Aqueous buffers, ACN, EtOH, DMF | Organic co-solvents can increase reactant solubility, leading to higher concentrations and faster kinetics. | nih.govrsc.orgunivie.ac.at |

| Temperature | Varies by application | Higher temperatures (e.g., 60-75°C) can accelerate rates. Conversely, slow freezing (-20°C) can also dramatically increase rates due to concentration effects. | rsc.orgrsc.orgmdpi.comacs.org |

To overcome the sluggish reaction rates at neutral pH, which is often required for biological applications, various catalysts have been developed. nih.gov Aniline (B41778) and its derivatives have proven to be effective nucleophilic catalysts. nih.govrsc.org The mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which then undergoes rapid transimination with the aminooxy reagent to form the oxime product. rsc.org

Substituted anilines, particularly those with electron-donating groups in the para position like p-phenylenediamine (B122844), have been shown to be superior catalysts to aniline, especially at neutral pH. acs.orgresearchgate.net At pH 7, p-phenylenediamine catalysis can result in a rate enhancement of up to 120-fold compared to the uncatalyzed reaction and is significantly more efficient than aniline across the pH range of 4-7. acs.orgresearchgate.net This allows for efficient ligations even at low micromolar concentrations of reactants. acs.orgresearchgate.net

Interactive Data Table: Comparison of Catalysts for Oxime Ligation | Catalyst | Typical Concentration | Fold Rate Increase (vs. Uncatalyzed at pH 7) | Notes | Citation | | :--- | :--- | :--- | :--- | :--- | | Aniline | 10-100 mM | Up to 40x | One of the first and most common catalysts used. | nih.gov | | p-Phenylenediamine | 2-10 mM | Up to 120x | More effective than aniline, especially at neutral pH. | acs.orgresearchgate.net | | m-Phenylenediamine | High concentrations (e.g., 750 mM) | Can be more efficient than aniline due to higher water solubility allowing for higher catalyst concentrations. | researchgate.net |

Influence of Reaction Conditions (pH, Solvent, Temperature) on Ligation Efficiency

Hydroxylamine (B1172632) Linkage Formation through Reductive Processes

While the oxime bond itself is generally stable, it is possible to reduce the C=N double bond to form a more stable hydroxylamine linkage (a single C-N bond). broadpharm.com This reduction can be achieved using various reducing agents. For instance, pyridine-borane in the presence of acid has been used to reduce oximes to their corresponding hydroxylamine derivatives without over-reduction to the amine. rsc.org More recent methods have explored catalytic hydrogenation using platinum-based heterogeneous catalysts or advanced homogeneous catalysts to achieve this transformation. dntb.gov.uanih.gov This reduction process offers a pathway to an even more robust and irreversible linkage compared to the parent oxime, which retains a degree of reversibility and is susceptible to hydrolysis under acidic conditions. nih.govrsc.org

Comparative Analysis with Other Bioorthogonal Ligation Methodologies

Oxime ligation, featuring reagents like this compound HCl salt, is one of several key bioorthogonal reactions used in chemical biology and materials science. Its properties are often compared with those of hydrazone ligation and azide-alkyne cycloaddition ("click chemistry").

Hydrazone Ligation: This reaction is mechanistically similar to oxime ligation, involving the condensation of a hydrazine (B178648) with an aldehyde or ketone. nih.govsioc-journal.cn However, oxime bonds are generally more stable at physiological pH than the corresponding hydrazones. nih.govrsc.org The rate constant for oxime hydrolysis is nearly 1000-fold lower than for hydrazones, making them preferable for applications requiring long-term stability. researchgate.net

Azide-Alkyne Cycloaddition (Click Chemistry): This class of reactions, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, is known for its exceptional speed and orthogonality. biochempeg.cominterchim.fr While CuAAC is very efficient, the copper catalyst can be toxic to living systems, a drawback not shared by oxime ligation. nih.gov SPAAC avoids the use of a metal catalyst but often involves more complex and bulky cyclooctyne (B158145) reagents. interchim.fr In terms of reaction rates, some of the fastest click reactions can outperform standard, uncatalyzed oxime ligations at neutral pH. nih.gov However, with the development of potent catalysts for oxime ligation, the rate differences have become less pronounced, making oxime chemistry a highly competitive alternative. acs.orgresearchgate.net

The following table provides a comparative overview of these ligation methods:

Interactive Data Table: Comparison of Bioorthogonal Ligation Methods| Feature | Oxime Ligation | Hydrazone Ligation | Azide-Alkyne Cycloaddition (Click Chemistry) |

|---|---|---|---|

| Reactants | Aminooxy + Aldehyde/Ketone | Hydrazine + Aldehyde/Ketone | Azide + Alkyne |

| Bond Stability | More stable than hydrazones. nih.govrsc.org | Less stable than oximes; more prone to hydrolysis. rsc.orgresearchgate.net | Very stable triazole ring. biochempeg.com |

| Kinetics | Moderate, but can be significantly accelerated by catalysts. acs.orgresearchgate.net | Generally faster than uncatalyzed oxime formation but slower than catalyzed versions. nih.gov | Very fast, especially CuAAC and some SPAAC variants. nih.govresearchgate.net |

| Catalyst Requirement | Catalyst-free but slow at neutral pH; aniline or phenylenediamine catalysts are common. nih.govrsc.org | Similar to oxime ligation. | Cu(I) for CuAAC; none for SPAAC. nih.govinterchim.fr |

| Bioorthogonality | High; aminooxy groups are rare in biological systems. coledeforest.com | High; hydrazine groups are rare in biology. | Very high; azides and alkynes are abiotic. interchim.fr |

| Key Advantage | Good stability, tunable kinetics, and no metal catalyst required. nih.govrsc.orgcoledeforest.com | Simple reaction conditions. | Exceptional speed and orthogonality. researchgate.netinterchim.fr |

Applications of Aminooxy Peg8 Methane Hcl Salt in Advanced Research Disciplines

Protein and Peptide Engineering via Site-Specific Bioconjugation

Site-specific modification of proteins and peptides is crucial for creating homogenous bioconjugates with preserved biological activity and optimized therapeutic properties. researchgate.netpnas.org Aminooxy-PEG8-methane HCl salt is a key reagent in achieving this precision, primarily through oxime ligation, which is favored for its high chemoselectivity and the stability of the resulting bond under physiological conditions. nih.govpnas.org

The primary strategy for using this compound HCl salt is its reaction with a carbonyl group (an aldehyde or ketone) introduced onto a protein or peptide. nih.gov This bioorthogonal reaction proceeds efficiently under mild, slightly acidic aqueous conditions (typically pH 4.5-7) and does not require metal catalysts that could compromise protein integrity. nih.govgoogle.com

Several methods exist to introduce the necessary carbonyl handle onto a protein for subsequent reaction with aminooxy-PEG reagents:

Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue of a protein can be oxidized using sodium periodate (B1199274) to generate a glyoxylyl aldehyde. nih.gov This aldehyde is then available for specific conjugation with an aminooxy-PEG derivative, forming a stable oxime linkage at the N-terminus. nih.gov This method has been successfully used to create site-specifically PEGylated versions of therapeutic proteins like Interleukin-8 (IL-8) and Granulocyte-colony stimulating factor (G-CSF). nih.gov

Formylglycine Generating Enzyme (FGE) System: A powerful genetic method involves incorporating a short peptide sequence, known as an "aldehyde tag," into the protein of interest. researchgate.netpnas.orggoogle.com An enzyme called FGE recognizes this tag (as short as 6 residues) and converts a specific cysteine or serine residue within it to a formylglycine (FGly) residue, which contains an aldehyde group. researchgate.netpnas.org This genetically encoded aldehyde serves as a precise point of attachment for aminooxy-functionalized molecules like this compound HCl salt. researchgate.netgoogle.com This technique has been demonstrated for the site-specific modification of various proteins, including monoclonal antibodies, in mammalian cells. pnas.org

The reaction between the aminooxy group and the carbonyl is highly efficient. For example, studies have shown that reactions involving aldehydes and aminooxy reagents can be complete within two hours at 37°C. pnas.org The resulting oxime bond is notably stable across a broad pH range (pH 2-9), which is critical for therapeutic applications. mdpi.com

An advanced strategy for achieving precise bioconjugate architectures involves the genetic incorporation of non-natural amino acids (nnAAs) containing ketone or aldehyde functionalities directly into the protein's polypeptide chain. core.ac.uk This is accomplished by using an expanded genetic code, where a stop codon (e.g., the amber codon) is repurposed to encode the nnAA. core.ac.uk

A prominent example of such an nnAA is para-acetylphenylalanine (pAcF), which contains a keto group. google.comcore.ac.uk When pAcF is incorporated at a specific site in a protein sequence, its unique keto group can be exclusively targeted by an aminooxy-PEG reagent. core.ac.uk This allows for the production of a completely homogenous PEGylated protein, where every molecule is modified at the exact same position.

A notable application of this technique involved the site-specific PEGylation of human growth hormone (hGH). core.ac.uk By incorporating pAcF at various positions and reacting the resulting protein with an aminooxy-PEG derivative, researchers were able to create a library of hGH variants, each PEGylated at a single, predetermined site. core.ac.uk Similarly, this method has been applied to antibodies, where an IgG was conjugated to this compound via oxime ligation after incorporating a para-acetyl-phenylalanine analog. google.com The reaction involved a 40-fold molar excess of the PEG reagent in a sodium acetate (B1210297) buffer at pH 4.5, demonstrating the specific conditions required for such conjugations. google.com

Table 1: Examples of Non-Natural Amino Acids Used for Site-Specific Conjugation

| Non-Natural Amino Acid | Functional Group | Reactive Partner | Resulting Linkage |

| para-acetylphenylalanine (pAcF) | Ketone | This compound HCl salt | Oxime |

| Formylglycine (FGly) | Aldehyde | This compound HCl salt | Oxime |

The covalent attachment of PEG chains, or PEGylation, is a well-established method to enhance the therapeutic properties of proteins. nih.govcheckrare.com The use of a defined linker like this compound HCl salt in a site-specific manner allows for precise control over the final conjugate, minimizing the heterogeneity that can arise from less specific methods. nih.gov

Stability and Activity: PEGylation can increase the thermal and physical stability of proteins. frontiersin.orgresearchgate.net The hydrophilic PEG chain can shield the protein from proteases, reducing degradation, and can also prevent aggregation. core.ac.ukharvard.edu However, the impact on biological activity is highly dependent on the site of attachment. checkrare.com If PEGylation occurs at or near the protein's active site, a decrease in bioactivity can occur. checkrare.com Site-specific methods using reagents like this compound HCl salt are therefore critical to place the PEG chain at a location that preserves the protein's function. core.ac.uk Studies on PEGylated cytochrome c showed that while the secondary and tertiary structures were not significantly altered, the modified protein exhibited greater stability and a longer half-life. researchgate.net

Pharmacokinetics: A major benefit of PEGylation is the improvement of a protein's pharmacokinetic profile. nih.gov The increased hydrodynamic radius of the PEGylated protein reduces renal filtration, leading to a significantly longer circulation half-life in the bloodstream. core.ac.uk This allows for less frequent dosing of the therapeutic protein. core.ac.uknih.gov For instance, a site-specifically PEGylated variant of hGH demonstrated improved pharmacokinetics in rats. core.ac.uk

Immunogenicity: By physically masking epitopes on the protein surface, PEGylation can reduce recognition by the immune system, thereby lowering the immunogenicity of the therapeutic protein. core.ac.ukcheckrare.com This is particularly important for non-human derived proteins or proteins that require chronic administration. checkrare.com

Conjugation to Non-Natural Amino Acids for Defined Bioconjugate Architectures

Development of Advanced Drug Delivery Systems

This compound HCl salt also serves as a critical component in the construction of sophisticated drug delivery systems, such as functionalized nanoparticles and carriers designed for targeted and controlled release.

Nanoparticles (NPs) are promising vehicles for delivering therapeutic agents, but their surfaces often require modification to ensure stability, biocompatibility, and targeting capabilities. nih.govresearchgate.net PEGylation is a common strategy to improve the in vivo performance of NPs. nih.gov Attaching PEG chains like this compound HCl salt to the surface of NPs provides a hydrophilic shield that offers several advantages:

Steric Stabilization: The PEG layer prevents the absorption of proteins from the bloodstream (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the reticuloendothelial system. nih.gov

Increased Circulation Time: By avoiding rapid clearance, PEGylated nanoparticles can circulate in the blood for longer periods, increasing the probability of reaching the target tissue. nih.gov

Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, the prolonged circulation allows nanoparticles to accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect. nih.gov

This compound HCl salt can be used to covalently attach PEG chains to nanoparticles that have been pre-functionalized with aldehyde or ketone groups. mdpi.com Alternatively, the aminooxy group can be used to conjugate targeting ligands or drugs to a PEGylated nanoparticle, provided the drug or ligand carries a compatible carbonyl group. This precise, covalent attachment is more stable than simple physical adsorption. nih.gov

Table 2: Benefits of Nanoparticle Functionalization with PEG

| Benefit | Mechanism |

| Increased Stability | Steric hindrance from PEG chains prevents aggregation. researchgate.net |

| Prolonged Circulation | Hydrophilic PEG layer reduces opsonization and clearance by the immune system. nih.gov |

| Enhanced Biocompatibility | PEGylation reduces the cytotoxicity of certain nanoparticle cores. nih.gov |

| Improved Targeting | Longer circulation time enhances accumulation in tumor tissues via the EPR effect. nih.gov |

While the oxime bond formed by the reaction of this compound HCl salt is generally stable, the chemistry can be exploited to create drug delivery systems that release their payload in response to specific environmental cues, such as a change in pH. broadpharm.combsmiab.org

Many disease states, particularly solid tumors and sites of inflammation, are characterized by an acidic microenvironment (pH ~5.5-6.5) compared to the physiological pH of blood (~7.4). bsmiab.orgmdpi.com This pH difference can be used as a trigger for drug release. While the oxime bond itself is quite stable, linkers can be designed that incorporate acid-labile bonds elsewhere in the structure. mdpi.comnih.gov

For instance, a drug can be conjugated to a carrier nanoparticle using a linker system that includes an acid-sensitive bond, such as a hydrazone or an acetal, in addition to the oxime bond used for another part of the assembly. mdpi.comnih.gov When the nanoparticle accumulates in the acidic tumor environment, the acid-labile bond is cleaved, triggering the release of the drug specifically at the target site. bsmiab.orgmdpi.com This strategy minimizes systemic exposure to the drug, thereby reducing side effects and enhancing therapeutic efficacy. bsmiab.org Studies have demonstrated that drug release from such pH-sensitive systems is significantly increased at lower pH values, confirming the viability of this approach for targeted cancer therapy. mdpi.complos.org

Applications in Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders (PROTACs)

The precise architecture of this compound HCl salt makes it a valuable linker in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

In ADC development, the goal is to link a potent cytotoxic drug to a specific monoclonal antibody (mAb), which then targets cancer cells. The aminooxy group on the PEG linker enables site-specific conjugation to an antibody. This is often achieved by introducing a ketone-containing unnatural amino acid, such as p-acetylphenylalanine (pAcPhe), into a specific site on the antibody. rsc.orgnih.gov The aminooxy group of the linker then reacts with this ketone to form a stable oxime bond, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). nih.govnih.gov This method offers greater stability and improved safety profiles compared to less specific conjugation methods. rsc.org The PEG8 portion of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. nih.govrsc.org

PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system. medchemexpress.comtargetmol.commedchemexpress.com These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. Aminooxy-PEG linkers, including the PEG8 variant, are used to construct these chimeras. medchemexpress.comtargetmol.com The linker's length and flexibility, provided by the PEG chain, are critical for allowing the two ligands to bind their respective proteins simultaneously and effectively. precisepeg.com

Hydrogel and Biomaterial Fabrication

The ability of the aminooxy group to form stable oxime bonds with aldehyde-functionalized polymers is extensively used in creating hydrogels for biomedical applications. nih.govnih.gov

Engineering of Oxime-Crosslinked Polymeric Networks for Tissue Engineering

Oxime ligation is a form of "click chemistry" used to form hydrogels in situ for tissue engineering scaffolds. tandfonline.comtandfonline.com Researchers can mix multi-arm PEG molecules functionalized with aminooxy groups with polymers like hyaluronic acid (HA) or alginate that have been chemically modified to display aldehyde groups. tandfonline.comnih.govacs.org The reaction between the aminooxy and aldehyde groups forms a cross-linked polymer network, resulting in a hydrogel. tandfonline.comnih.gov This process is highly chemoselective and can occur under mild, physiologically compatible conditions, making it suitable for encapsulating cells. nih.govviamedica.pl For instance, hydrogels formed from aminooxy-terminated PEGs and aldehyde-bearing HA have been shown to support the adhesion and viability of cells like human mesenchymal stem cells and Schwann cells, making them promising for neural tissue engineering. tandfonline.comnih.gov

Tuning Degradability and Mechanical Properties of Hydrogels for Biomedical Applications

A key advantage of oxime-crosslinked hydrogels is the ability to precisely control their physical properties. nih.govnih.gov The mechanical stiffness (modulus) and swelling ratio of the hydrogel can be tuned by adjusting several factors, as detailed in the table below. nih.govutoronto.ca

| Parameter | Effect on Hydrogel Properties | Research Finding |

| Polymer Concentration | Increasing the weight percent of the polymer precursors (e.g., PEG) increases the cross-linking density. | Leads to a higher storage modulus (stiffer gel) and a lower swelling ratio. nih.gov |

| Cross-linker Ratio | Varying the molar ratio of aminooxy groups to aldehyde groups alters the completeness of the network. | Increasing the ratio towards 1:1 (stoichiometric balance) results in a more tightly cross-linked network, decreasing water content and swelling. nih.gov |

| pH of Precursor Solution | The rate of oxime bond formation is pH-dependent. | More acidic conditions (e.g., pH 5-6) accelerate the gelation rate, while more neutral or basic solutions slow it down. nih.govnih.gov This allows for the creation of injectable systems that gel upon entering the physiological environment. nih.gov |

| Cross-linker Chemistry | Combining stable oxime cross-links with more labile hydrazone cross-links. | Allows for the creation of hydrogels with tunable degradation rates, from hours to weeks, by varying the ratio of aminooxy to hydrazide functional groups. nih.gov |

This tunability allows for the creation of hydrogels that mimic the mechanical properties of specific soft tissues, such as those found in the nervous system. tandfonline.comnih.gov Furthermore, by incorporating different types of chemical bonds, such as combining stable oximes with less stable hydrazones, the degradation rate of the hydrogel can be precisely controlled to match the timing of tissue regeneration. nih.gov

Surface Functionalization of Biomedical Devices and Implants

The specific reactivity of the aminooxy group is also harnessed to modify the surfaces of biomedical implants, such as those made of titanium, to improve their biocompatibility and prevent infection. mdpi.com Surface functionalization aims to create a surface that promotes integration with host tissue while resisting bacterial colonization. mdpi.comd-nb.info PEG linkers like this compound can be used to covalently graft bioactive molecules onto an implant surface that has been pre-treated to introduce aldehyde or ketone groups. The hydrophilic PEG chain can help create a surface that resists non-specific protein adsorption, a key step in biofilm formation.

Molecular Imaging and Diagnostic Probe Development

Fluorescent Labeling of Biomolecules for Imaging and Detection

Fluorescent labeling is a cornerstone technique in molecular biology and diagnostics, enabling the visualization and tracking of biomolecules within complex systems, including live cells. acs.org The process involves the covalent attachment of a fluorescent dye (fluorophore) to a target molecule, such as a protein or a carbohydrate. The specific chemical properties of this compound HCl salt make it a valuable reagent in this field, primarily through a reaction known as oxime ligation. researchgate.netnih.gov

The core of this application lies in the highly specific reaction between the aminooxy group (R-ONH₂) of the PEG reagent and a carbonyl group (an aldehyde or ketone) on a target biomolecule. hodoodo.combroadpharm.com This condensation reaction forms a stable oxime bond (C=N-O), effectively tethering the PEG chain to the biomolecule. researchgate.nethodoodo.com Biomolecules can either possess natural carbonyl groups or have them introduced through specific chemical or enzymatic modifications. For instance, the vicinal diols in the sugar moieties of glycoproteins can be oxidized using sodium periodate to generate aldehyde groups, which then become targets for aminooxy-functionalized reagents. nih.govmdpi.com

While this compound HCl salt itself is a monofunctional reagent (with a chemically inert methane (B114726) group at the other end), it is a key component in multi-step labeling strategies. broadpharm.com In a common approach, a bifunctional aminooxy-PEG linker (e.g., one with an NHS ester at the other end) is first reacted with a fluorescent dye. The resulting fluorescent aminooxy-PEG probe is then purified and subsequently reacted with the carbonyl-containing biomolecule. Alternatively, the this compound HCl salt can be used to modify a component that will later be part of a larger fluorescent assembly.

The integrated polyethylene (B3416737) glycol (PEG) spacer of the reagent serves several critical functions. The eight-unit PEG chain is hydrophilic, which increases the water solubility of the resulting biomolecule-dye conjugate and helps prevent aggregation. cenmed.combiosynsis.com Furthermore, the flexible PEG chain acts as a spacer, physically separating the fluorophore from the biomolecule's surface. This separation can minimize quenching effects and reduce steric hindrance, thereby preserving both the biomolecule's function and the dye's fluorescence properties. creativepegworks.com

Table 1: Components in a Typical Oxime Ligation Strategy for Fluorescent Labeling

| Component | Role in Reaction | Example |

|---|---|---|

| Target Biomolecule | The molecule to be labeled. Must possess or be modified to have a carbonyl group. | Periodate-oxidized glycoprotein (B1211001) (contains aldehyde groups). |

| Aminooxy-PEG Reagent | Provides the reactive aminooxy group for oxime ligation and a spacer arm. | This compound HCl salt or a bifunctional variant. broadpharm.comaxispharm.com |

| Fluorescent Probe | The reporter molecule that enables detection. | Alexa Fluor 488 or Fluorescein derivative equipped with a compatible functional group. nih.gov |

| Catalyst (Optional) | Increases the reaction rate at neutral pH. | Aniline (B41778) or p-phenylenediamine (B122844). acs.orgresearchgate.net |

Chemical Library Synthesis and High-Throughput Screening

In chemical biology and drug discovery, the synthesis of chemical libraries containing thousands of structurally diverse molecules is a fundamental step in identifying new bioactive compounds. nih.gov this compound HCl salt serves as a specialized tool for creating secondary libraries through a process known as PEGylation—the covalent attachment of a polyethylene glycol chain to a molecule. creativepegworks.comresearchgate.net

The process begins with a primary library of diverse small molecules or fragments that have been designed or modified to include a carbonyl (aldehyde or ketone) functional group. By reacting this entire library with this compound HCl salt, researchers can generate a corresponding library of PEGylated molecular conjugates. hodoodo.com The diversity of the resulting library is directly inherited from the structural variety of the initial small molecules.

The primary motivation for this type of library modification is to systematically improve the physicochemical properties of the compounds before they are subjected to biological testing. biosynsis.combroadpharm.com The addition of the hydrophilic PEG8 chain can significantly enhance the aqueous solubility of otherwise hydrophobic small molecules, a critical factor for their handling and performance in biological assays. pharmiweb.com Furthermore, PEGylation can alter other important characteristics, such as cell permeability and metabolic stability, and reduce non-specific binding by providing a steric shield. creativepegworks.com This strategy allows researchers to explore the biological activity of chemical scaffolds that might otherwise be discarded due to poor biopharmaceutical properties. The use of a monofunctional reagent like this compound HCl salt ensures that the PEG chain acts as a terminal "cap," modifying the molecule without providing a site for further cross-linking. broadpharm.commedchemexpress.com

Table 2: Generating a PEGylated Library with this compound HCl Salt

| Step | Description | Key Reagents & Molecules |

|---|---|---|

| 1. Primary Library | A collection of diverse small molecules, each containing a carbonyl functional group. | Compound A-CHO, Compound B-CHO, Compound C-CHO... |

| 2. PEGylation Reaction | The entire library is reacted with the PEGylating agent via oxime ligation. | This compound HCl salt. hodoodo.com |

| 3. Secondary Library | A new library of PEGylated conjugates is formed, with improved solubility and other properties. | Compound A-CH=N-O-PEG8-OCH₃, Compound B-CH=N-O-PEG8-OCH₃... |

High-Throughput Screening (HTS) is an automated process used in drug discovery to test vast numbers of chemical compounds for a specific biological activity. drugtargetreview.com The libraries of PEGylated conjugates created using this compound HCl salt are ideally suited for HTS campaigns. researchgate.net

The enhanced solubility of the PEGylated compounds is a major advantage in HTS. nih.gov Assays are typically performed in aqueous buffers, and poor solubility can cause compounds to precipitate, leading to inaccurate readings and false-positive or false-negative results. By improving solubility, PEGylation ensures that compounds remain in solution at the required screening concentrations, leading to more reliable and reproducible data. nih.govrsc.org

The workflow involves systematically testing the PEGylated library against a biological target, which is often an isolated enzyme or a cell-based model. drugtargetreview.com For example, an HTS campaign might screen for inhibitors of a specific kinase involved in a disease pathway. The PEGylated compounds are dispensed into multi-well plates, mixed with the assay components, and their effect is measured using automated readers. Because the PEG chain itself is generally considered biologically inert, any observed activity can be attributed to the core small molecule of the conjugate. broadpharm.com

This approach of "screening-after-PEGylation" allows for the effective evaluation of compound classes that would otherwise be intractable in standard HTS formats. rsc.org It broadens the scope of screenable chemical space and increases the chances of identifying novel "hit" compounds, which can then be optimized in further rounds of drug development. researchgate.netdrugtargetreview.com

Challenges, Innovations, and Future Perspectives in Aminooxy Peg8 Methane Hcl Salt Research

Optimization of Bioconjugation Efficiencies and Reaction Selectivity

The core of Aminooxy-PEG8-methane HCl salt's utility lies in its aminooxy group, which reacts with aldehydes or ketones to form a stable oxime bond. broadpharm.combroadpharm.com However, achieving high efficiency and selectivity in these bioconjugation reactions presents several challenges. The reaction rate of oxime ligation is often slow under physiological conditions, necessitating optimization of various parameters.

Key strategies for enhancing bioconjugation efficiency include:

pH Control: The formation of an oxime bond is pH-dependent. The reaction between an alkoxyamine and a carbonyl group is most efficient in amine-free, neutral conditions, typically within a pH range of 6.5 to 7.5. broadpharm.com

Catalysis: The use of catalysts can significantly accelerate the rate of oxime bond formation. Aniline (B41778) and its derivatives are commonly employed as catalysts in these reactions. broadpharm.com More recently, a focus has been placed on developing low-toxicity catalysts to improve the biocompatibility of the conjugation process. broadpharm.com

Molar Ratio: The stoichiometry of the reactants is crucial. Optimizing the molar ratio of the aminooxy-PEG reagent to the target molecule is essential to maximize the yield of the desired conjugate while minimizing unreacted starting materials and potential side products. broadpharm.com A design of experiments (DoE) approach can be used to systematically optimize the molar ratio, reaction time, and other process parameters. fujifilm.com

Site-Specific Generation of Carbonyl Groups: To ensure reaction selectivity, methods for introducing aldehyde or ketone groups at specific sites on a protein or other biomolecule are critical. One approach involves the oxidation of N-terminal serine or threonine residues using sodium meta-periodate to generate a reactive glyoxylyl group. nih.govmdpi.com Another innovative method utilizes formylglycine-generating enzyme (FGE), which can convert a specific cysteine residue within a consensus sequence to a formylglycine, thereby installing a reactive aldehyde for subsequent PEGylation. mdpi.com

Design and Synthesis of Novel Aminooxy-PEG Analogues with Enhanced or Tunable Functionality

While this compound HCl salt is a versatile reagent, there is a growing interest in designing and synthesizing novel analogues with enhanced or tunable properties to meet the demands of sophisticated biomedical applications.

Innovations in this area include:

Branched and Multi-arm PEGs: Moving beyond linear PEG chains, branched or multi-arm PEG structures can offer a greater hydrodynamic radius, which can further improve the in vivo half-life of the conjugated molecule. frontiersin.org

Cleavable Linkers: For certain applications, such as drug delivery, it is desirable for the PEG chain to be cleaved from the payload at the target site. This has led to the development of aminooxy-PEG linkers incorporating cleavable moieties that are sensitive to specific physiological conditions, such as changes in pH or the presence of certain enzymes. researchgate.net

Heterobifunctional PEGs: Novel heterobifunctional PEG spacers terminated with an aminooxy group on one end and a different reactive group (e.g., maleimide, NHS ester) on the other allow for the sequential or orthogonal conjugation of two different molecules. researchgate.netadcreview.com This is particularly useful in the construction of complex systems like antibody-drug conjugates (ADCs) or targeted imaging agents. creative-biogene.com

PEOz as an Alternative: Poly(2-ethyl-2-oxazoline), or PEOz, is being explored as an alternative to PEG. PEOz offers high stability, tunability, and excellent biocompatibility, potentially addressing some of the limitations of PEG, such as the potential for inducing anti-PEG antibodies. lifetein.com

The synthesis of these novel analogues often involves multi-step chemical processes. For instance, a Boc-protected aminooxy trithiocarbonate (B1256668) chain transfer agent has been synthesized for the fabrication of end-group functionalized polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This allows for the creation of polymers with a controlled molecular weight and a terminal aminooxy group ready for conjugation. nih.gov

Advanced Analytical Methodologies for Characterization of Complex Conjugates

The characterization of PEGylated conjugates is a significant analytical challenge due to the heterogeneity of the reaction products, which can include molecules with varying degrees of PEGylation, unreacted protein, and free PEG. frontiersin.orgtandfonline.com A combination of analytical techniques is often necessary for a comprehensive characterization. nih.govfrontiersin.org

| Analytical Technique | Information Provided | Key Considerations |

| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, degree of PEGylation, and can help identify conjugation sites. nih.govfrontiersin.org Techniques like MALDI-TOF MS and ESI-MS are commonly used. tandfonline.com | The polydispersity of PEG can complicate mass spectra. High-resolution MS is often required for detailed analysis. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the different species in the reaction mixture, including the conjugated product, unreacted protein, and free PEG. nih.govfrontiersin.org Size-Exclusion Chromatography (SEC) separates based on size, while Reversed-Phase (RP-HPLC) separates based on hydrophobicity. frontiersin.org | HPLC methods often need to be coupled with other techniques like MS for detailed structural information. nih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the conjugate and can be used to quantify the degree of PEGylation. nih.gov | Can be less sensitive than MS and may require larger sample amounts. nih.gov |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of the conjugate, which is useful for assessing the impact of PEGylation on the molecule's size and for discriminating between linear and branched PEGs. frontiersin.org | Provides information on the overall size distribution but not on the specific chemical structure. |

This table is generated based on the data from the text.

The development of cleavable PEG linkers that leave behind a "reporter" amino acid after cleavage can simplify the identification of PEG attachment sites through standard peptide mapping techniques. researchgate.net

Emerging Research Frontiers and Translational Potential in Biomedical Applications

The unique properties of aminooxy-PEG linkers continue to drive their exploration in a variety of emerging biomedical fields with significant translational potential.

Antibody-Drug Conjugates (ADCs): Site-specific PEGylation using aminooxy-PEG linkers can improve the homogeneity and therapeutic index of ADCs. The PEG linker can enhance the solubility and stability of the ADC while potentially reducing its immunogenicity. creative-biogene.com

Injectable Hydrogels: Aminooxy-PEG derivatives can be used as crosslinkers to form injectable hydrogels for applications in tissue engineering and regenerative medicine. nih.gov For example, hydrogels formed through oxime ligation have been investigated for promoting the culture of Schwann cells for central and peripheral nervous system repair. nih.gov

Targeted Drug Delivery: The ability to conjugate aminooxy-PEG to various targeting ligands (e.g., peptides, antibodies) and therapeutic agents facilitates the development of sophisticated drug delivery systems that can selectively accumulate at the site of disease, enhancing efficacy and reducing off-target toxicity. creative-biogene.comacs.org

Radiopharmaceuticals: Aminooxy-PEG linkers are used to attach radiolabels to targeting vectors, such as peptides, for applications in nuclear medicine and molecular imaging. google.com The PEG spacer can improve the pharmacokinetic properties of the resulting radiolabeled compound. google.com

Oligonucleotide Therapeutics: PEGylation of therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides, using linkers like this compound can enhance their stability against nucleases, prolong their circulation time, and improve their cellular uptake. creative-biogene.com

The ongoing research into novel aminooxy-PEG analogues and bioconjugation strategies is poised to further expand the utility of this important class of reagents, heralding a new era of more effective and precisely engineered biopharmaceuticals.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Aminooxy-PEG8-methane HCl salt?

Methodological Answer:

this compound HCl salt is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. The aminooxy group reacts with carbonyl groups (e.g., aldehydes/ketones), while the PEG8 spacer enhances solubility. Post-synthesis, purification is achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Characterization involves:

- Nuclear Magnetic Resonance (NMR) : Confirm PEG8 chain integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and aminooxy group presence (δ 8–9 ppm for oxyamine protons) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]+: ~606.7 Da for PEG8 backbone + aminooxy-methane and HCl) .

Basic: What are standard protocols for conjugating this compound to aldehydes/ketones in biomolecule labeling?

Methodological Answer:

For conjugation to aldehydes (e.g., glycoproteins) or ketones:

Reaction Buffer : Use 100 mM sodium phosphate (pH 5.0–6.0) to stabilize the oxime bond formation.

Molar Ratio : Optimize at 2:1 (aminooxy reagent:target molecule) to minimize unreacted reagent .

Incubation : React at 25°C for 12–24 hours. Monitor progress via HPLC or fluorescence quenching (if labeled).

Purification : Remove excess reagent using dialysis (MWCO 3.5 kDa) or size-exclusion chromatography .

Advanced: How can researchers optimize conjugation efficiency while minimizing side reactions (e.g., hydrolysis)?

Methodological Answer:

- pH Control : Maintain pH 5.0–6.0 to favor oxime ligation over hydrolysis. At higher pH (>7), the aminooxy group may hydrolyze to hydroxylamine .

- Temperature : Conduct reactions at 4°C for hydrolysis-prone targets.

- Additives : Include 10–20 mM aniline as a nucleophilic catalyst to accelerate oxime formation .

- Analytical Validation : Use LC-MS to detect hydrolysis byproducts (e.g., PEG8-methanol) and adjust reaction conditions iteratively .

Advanced: How does the HCl salt form influence solubility and reactivity compared to the free base?

Methodological Answer:

- Solubility : The HCl salt form enhances aqueous solubility (>50 mg/mL in water) due to ionic interactions, whereas the free base may require organic solvents (e.g., DMSO) .

- Reactivity : The protonated aminooxy group (in HCl form) exhibits slower reaction kinetics with aldehydes than the free base. Pre-neutralization (e.g., with NaHCO3) may be necessary for pH-sensitive applications .

Advanced: What is the stability profile of this compound HCl salt under physiological conditions?

Methodological Answer:

- pH Stability : Degrades rapidly at pH >7.5 (half-life <1 hour) due to hydrolysis. At pH 5.0–6.5, stability exceeds 48 hours .

- Thermal Stability : Store at –20°C in anhydrous conditions. Lyophilized powder remains stable for >12 months. In solution, avoid repeated freeze-thaw cycles .

- Assays : Use Ellman’s reagent to quantify free thiols (if present) and track degradation via thiol-exchange side reactions .

Advanced: How does the PEG8 chain length affect interaction with biomolecules in complex systems (e.g., serum)?

Methodological Answer:

- Steric Effects : PEG8 (MW ~352 Da) balances steric shielding and target accessibility, unlike longer PEG chains (e.g., PEG24), which may reduce binding affinity .

- Serum Stability : PEG8 minimizes nonspecific protein adsorption, as shown in SPR studies with human serum albumin (HSA). Compare with PEG4 (insufficient shielding) and PEG12 (reduced cellular uptake) .

Advanced: How can researchers resolve contradictions in hydration data for PEGylated compounds in aqueous salt solutions?

Methodological Answer:

- Hydration Analysis : Use refractive index measurements or isothermal titration calorimetry (ITC) to quantify water-PEG interactions. Studies show PEG8 reduces ion hydration numbers (e.g., K+ and Cl–) by competing for water molecules .

- Data Interpretation : Compare with PEG-free controls to isolate PEG-specific effects. For example, PEG8 decreases the hydration number of Cl– from ~8.2 to ~6.5 in 0.1 M KCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.